![molecular formula C13H12O4 B12883164 1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one CAS No. 112936-02-4](/img/structure/B12883164.png)
1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
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Overview
Description
1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. This particular compound features a benzofuran core with hydroxy and ethanone functional groups, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core is constructed through cyclization reactions.
Introduction of Hydroxy Groups: Hydroxy groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Alkylation and Acylation: The hydroxyprop-1-en-2-yl and ethanone groups are introduced through alkylation and acylation reactions, respectively.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and antioxidant properties, make it a candidate for drug development.
Medicine: Potential therapeutic applications include treatments for cancer, infections, and inflammatory diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their function. The benzofuran core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of oxidative stress, and modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another therapeutic agent for skin conditions.
Angelicin: Known for its phototoxic properties and used in phototherapy.
What sets 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .
Biological Activity
1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one is a benzofuran derivative with potential biological activities that have garnered attention in recent research. This compound's structure suggests it may possess various pharmacological properties, including anticancer and antioxidant effects.
The molecular formula of this compound is C13H12O4 with a molecular weight of approximately 232.23 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that certain benzofuran derivatives can induce apoptosis in leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | K562 | 15 | Induces apoptosis via ROS generation |
Compound B | MOLT-4 | 20 | Mitochondrial dysfunction |
Target Compound | K562 | 25 | Apoptosis induction, ROS increase |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that the hydroxyl groups present in its structure contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial in preventing cell damage associated with various diseases, including cancer.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound increases the levels of ROS in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
- Caspase Activation : Increased ROS levels activate caspases, which are critical for the execution of apoptosis .
- Inhibition of Cytokines : Some studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines like interleukin-6, further contributing to their therapeutic potential .
Study 1: Apoptotic Effects on K562 Cells
In a controlled study, K562 cells were treated with varying concentrations of the target compound over 72 hours. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed the externalization of phosphatidylserine, a hallmark of early apoptosis.
Study 2: Antioxidant Capacity Assessment
Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The target compound demonstrated a significant ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.
Properties
CAS No. |
112936-02-4 |
---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-[5-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethanone |
InChI |
InChI=1S/C13H12O4/c1-7(6-14)12-4-9-3-11(16)10(8(2)15)5-13(9)17-12/h3-5,14,16H,1,6H2,2H3 |
InChI Key |
DBPXWBBYBDQJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C=C(OC2=C1)C(=C)CO)O |
Origin of Product |
United States |
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